N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide
Description
N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide is a structurally complex heterocyclic compound featuring a dihydrothiazole core substituted with a butyl group, phenylimino moiety, thiophen-2-yl ring, and a 4-methylbenzamide side chain. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, similar to methodologies described in and for analogous thiazole-triazole derivatives . The compound’s electronic and steric properties are influenced by the conjugation of the thiophene ring and the electron-withdrawing benzamide group, making it a candidate for applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C25H25N3OS2 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-(3-butyl-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C25H25N3OS2/c1-3-4-16-28-22(21-11-8-17-30-21)24(27-23(29)19-14-12-18(2)13-15-19)31-25(28)26-20-9-6-5-7-10-20/h5-15,17H,3-4,16H2,1-2H3,(H,27,29) |
InChI Key |
XULZGQYBWNFQAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide typically involves multi-step reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. The phenylimino group is introduced via a condensation reaction with aniline, and the thiophene ring is incorporated through a subsequent cyclization step. The final step involves the acylation of the thiazole derivative with 4-methylbenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylimino group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and phenylimino groups. These interactions may modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several synthesized analogs in the provided evidence. Key comparisons include:
Key Observations :
- Unlike the thione tautomers in , the phenylimino group in the target compound introduces an imine linkage, which may enhance planarity and conjugation.
- The 4-methylbenzamide side chain is structurally analogous to acetamide derivatives in , suggesting similar hydrogen-bonding capabilities in biological targets .
Spectroscopic and Computational Analysis
- IR Spectroscopy : The absence of a νC=O band (~1660–1680 cm⁻¹) in the target compound (as in ’s triazoles [7–9]) would confirm cyclization . The νC=S stretch (~1240–1255 cm⁻¹) is absent here, replaced by imine (νC=N) and amide (νC=O) bands.
- NMR Spectroscopy: The phenylimino proton (δ ~8–9 ppm) and thiophene protons (δ ~7–7.5 ppm) would resemble aromatic signals in ’s thiazole-triazole derivatives .
- Computational Modeling: Tools like Multiwfn () could analyze electron localization functions (ELF) or electrostatic potentials to compare charge distribution with analogs .
Biological Activity
The compound N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide (CAS No. 372503-78-1) is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Molecular Structure
The compound features a complex structure characterized by:
- A thiazole ring
- A thiophene moiety
- An amide functional group
- A phenyl imine structure
This unique arrangement suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
| Property | Value |
|---|---|
| Molecular Weight | 434.6 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that derivatives of thiazole and thiazolidine exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that benzothiazole derivatives exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung cancer), HCC827 (non-small cell lung cancer), and NCI-H358.
- IC50 Values : The compound showed an IC50 value of approximately 8.78 µM against A549 cells in 2D assays, indicating potent antiproliferative activity .
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been investigated, particularly in relation to cyclooxygenase (COX) inhibition. Thiazole derivatives have been noted for their ability to reduce inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various thiazole derivatives, including the target compound. Results indicated that the compound exhibited significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2: Antitumor Activity
In a comparative study of thiazole derivatives, this compound was found to be one of the most effective compounds against lung cancer cell lines, outperforming several known chemotherapeutic agents .
While specific mechanisms for this compound are still under investigation, similar compounds often exert their effects through:
- DNA Intercalation : Binding to DNA and disrupting replication.
- Enzyme Inhibition : Targeting key enzymes involved in tumor growth or bacterial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
